1-Bromo-4-cyclopropylnaphthalene is an organic compound characterized by a bromine atom attached to a naphthalene ring, specifically at the 1-position, with a cyclopropyl group attached at the 4-position. Its molecular formula is and it has a molar mass of approximately 235.12 g/mol. This compound is part of the naphthalene family, which consists of two fused benzene rings, and its unique structure allows for interesting chemical properties and reactivity.
The synthesis of 1-bromo-4-cyclopropylnaphthalene can be achieved through several methods:
1-Bromo-4-cyclopropylnaphthalene has several applications in:
Interaction studies involving 1-bromo-4-cyclopropylnaphthalene often focus on its behavior as a radical precursor. The compound's radical cations exhibit unique reactivity patterns that may influence their interactions with biological systems and other chemical species. Research indicates that these interactions can lead to significant changes in the stability and reactivity of the compound under various conditions .
Several compounds share structural similarities with 1-bromo-4-cyclopropylnaphthalene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Cyclopropylnaphthalene | Naphthalene with cyclopropyl | Base structure without bromine |
| 1-Bromo-2-cyclopropylnaphthalene | Bromine at different position | Different reactivity due to bromine placement |
| 2-Bromo-4-cyclopropylnaphthalene | Bromine at another position | Alters electronic properties and reactivity |
| 1-Bromo-naphthalene | Simple brominated naphthalene | Lacks cyclopropyl group; different reactivity |
The unique positioning of the bromine atom and the presence of the cyclopropyl group make 1-bromo-4-cyclopropylnaphthalene particularly interesting for both synthetic and biological applications. Its ability to undergo specific chemical transformations while maintaining stability under certain conditions sets it apart from its analogs.
Transition metal-catalyzed cyclopropanation has emerged as a cornerstone for introducing cyclopropane rings into aromatic systems. For 1-bromo-4-cyclopropylnaphthalene, copper and gold catalysts have demonstrated exceptional efficacy in mediating carbene transfer reactions to naphthalene derivatives.
The copper-catalyzed cyclopropanation of naphthalene with diazo compounds, such as ethyl diazoacetate, proceeds via a copper-carbene intermediate. This mechanism, supported by density functional theory (DFT) studies, involves the association of the diazo compound with a bis(acetonitrile)-copper(I) complex, followed by dinitrogen extrusion to generate the reactive carbene species. The resulting norcaradiene product, ethyl 1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylate, forms exclusively when using IPrCuCl (IPr = 1,3-bis(diisopropylphenyl)imidazol-2-ylidene) as the catalyst. In contrast, gold catalysts like IPrAuCl induce a bifurcated pathway, yielding both cyclopropanation products (e.g., 2a) and C–H insertion derivatives (e.g., 2b and 2c) (Scheme 1).
Table 1: Comparison of Copper and Gold Catalysts in Naphthalene Cyclopropanation
| Catalyst | Major Products | Yield (%) | Reaction Conditions |
|---|---|---|---|
| IPrCuCl | Ethyl 1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylate (2a) | >95 | 60°C, 24 h, NaBAr'₄ as additive |
| IPrAuCl | 2a (65%), 2b (20%), 2c (15%) | ~100 | 60°C, 24 h, NaBAr'₄ as additive |
The stereochemical outcome of these reactions is governed by the catalyst’s electronic and steric properties. Copper catalysts favor a concerted carbene insertion mechanism, preserving the alkene’s geometry, whereas gold’s relativistic effects promote alternative pathways, including aromatic C–H functionalization.
Electrophilic bromination of naphthalene derivatives typically targets the α-position due to its higher electron density. However, the presence of a cyclopropylmethyl group in 1-bromo-4-cyclopropylnaphthalene introduces steric and electronic perturbations that influence regioselectivity. The bromine atom in the final product occupies the 4-position of the naphthalene ring, suggesting that the cyclopropylmethyl group acts as a meta-directing substituent during bromination.
Classical bromination agents, such as bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃), are employed under controlled conditions to avoid over-bromination. The reaction’s regioselectivity is further modulated by the electron-donating nature of the cyclopropane ring, which stabilizes the Wheland intermediate at the para position relative to the cyclopropylmethyl group. While the provided search results lack explicit experimental data for this step, the structural data from PubChem (CID 79597292) confirms the bromine’s placement at the 4-position, consistent with electrophilic aromatic substitution trends.
Regioselective functionalization of 1-bromo-4-cyclopropylnaphthalene is critically influenced by the electronic effects of its substituents. The bromine atom, a strong electron-withdrawing group, deactivates the aromatic ring and directs incoming electrophiles to the meta and para positions relative to itself. Simultaneously, the cyclopropylmethyl group exerts steric hindrance, favoring substitutions at less congested sites.
Recent advancements in palladium-catalyzed cross-coupling reactions enable selective modifications of polyhalogenated naphthalenes. For instance, Suzuki-Miyaura coupling could theoretically replace the bromine atom with aryl or alkenyl groups, though this remains unexplored in the provided literature. Additionally, the gold-catalyzed C–H insertion observed in related systems (e.g., ethyl 2-(naphthalen-1-yl)acetate) suggests potential for further functionalization at the naphthalene core.
Microwave-assisted synthesis offers a promising avenue for accelerating cyclopropanation and bromination steps, though direct applications to 1-bromo-4-cyclopropylnaphthalene are not documented in the provided sources. Traditional thermal methods for copper-catalyzed cyclopropanation require prolonged heating (24 h at 60°C), whereas microwave irradiation could potentially reduce reaction times and improve yields. For instance, analogous cyclopropanation reactions using diazo compounds have achieved 80% yield reductions in reaction duration under microwave conditions. Future studies could explore this synergy to optimize the synthesis of sterically hindered naphthalene derivatives.
Density functional theory (DFT) calculations have been instrumental in elucidating the electronic properties of 1-Bromo-4-cyclopropylnaphthalene. Using the B3LYP functional with the 6-31G(d,p) basis set, researchers have optimized the molecular geometry and analyzed frontier molecular orbitals (FMOs) to assess reactivity [2]. The HOMO-LUMO gap, a critical indicator of kinetic stability, was calculated to be 4.2 eV, suggesting moderate electronic stability. The bromine atom at the 1-position introduces significant electron-withdrawing effects, localizing the HOMO on the naphthalene ring adjacent to the cyclopropyl group, while the LUMO resides predominantly on the brominated aromatic system [2].
Natural bond orbital (NBO) analysis further quantified hyperconjugative interactions between the cyclopropyl moiety and the naphthalene core. The cyclopropyl group donates electron density via σ→π* interactions, stabilizing the naphthalene system by approximately 8.3 kcal/mol [2]. Conversely, the C–Br bond exhibits polarization, with a charge distribution of -0.43 e on bromine and +0.27 e on the adjacent carbon, as determined by Mulliken population analysis [2]. These findings align with experimental observations of enhanced electrophilic substitution reactivity at the 4-position of the naphthalene ring.
A comparative DFT study of substituent effects demonstrated that replacing bromine with chlorine reduces the HOMO-LUMO gap by 0.5 eV, whereas methyl substitution increases it by 0.7 eV [2]. This highlights bromine's unique role in balancing electronic effects while maintaining structural rigidity.
Molecular dynamics (MD) simulations employing the OPLS-AA force field have explored the conformational flexibility and substituent interactions of 1-Bromo-4-cyclopropylnaphthalene in solution. Over a 50 ns trajectory in chloroform, the cyclopropyl group exhibited restricted rotation with a rotational energy barrier of 4.1 kcal/mol, stabilizing a conformation where one cyclopropyl C–H bond aligns perpendicular to the naphthalene plane [5]. This orientation minimizes steric clashes with the bromine atom, as evidenced by a van der Waals interaction energy of -2.8 kcal/mol between the cyclopropyl hydrogen and bromine [5].
Radial distribution function (RDF) analysis revealed preferential solvation of the bromine atom by chloroform molecules, with a peak at 3.4 Å corresponding to Cl–Br interactions [5]. In contrast, the cyclopropyl group showed weak associations with solvent, underscoring its hydrophobic character. Simulations at varying temperatures (200–400 K) demonstrated that the bromine-substituted naphthalene maintains structural integrity up to 350 K, beyond which torsional fluctuations in the cyclopropyl ring increase by 40% [5].
Comparative simulations with 1-chloro-4-cyclopropylnaphthalene highlighted bromine’s larger steric footprint, reducing the solvent-accessible surface area (SASA) by 12% and increasing the diffusion coefficient by 18% in chloroform [5]. These dynamics have implications for the compound’s solubility and aggregation behavior in organic semiconductors.
Quantum mechanical studies using the M06-2X functional and the def2-TZVP basis set have mapped reaction pathways for key transformations of 1-Bromo-4-cyclopropylnaphthalene. The Suzuki-Miyaura coupling reaction with phenylboronic acid proceeds via a three-step mechanism: oxidative addition (ΔG‡ = 18.3 kcal/mol), transmetallation (ΔG‡ = 12.7 kcal/mol), and reductive elimination (ΔG‡ = 9.4 kcal/mol) [7]. The cyclopropyl group stabilizes the transition state through hyperconjugation, lowering the activation energy by 3.1 kcal/mol compared to unsubstituted naphthalene [7].
Potential energy surface (PES) scans for electrophilic bromination at the 4-position revealed a two-step mechanism involving initial π-complex formation (ΔG = -5.2 kcal/mol) followed by sigma-complex formation (ΔG‡ = 10.8 kcal/mol) [7]. The cyclopropyl group’s electron-donating effects reduce the activation barrier by 2.4 kcal/mol relative to a methyl substituent [7].
Solvent effects, modeled using the SMD continuum approach, showed that polar aprotic solvents like dimethylformamide stabilize the transition state of SNAr reactions by 6.3 kcal/mol via dipole-dipole interactions [7]. This aligns with experimental yields exceeding 80% in such solvents.
| Property | Value | Method |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | B3LYP/6-31G(d,p) [2] |
| Cyclopropyl rotation barrier | 4.1 kcal/mol | OPLS-AA MD [5] |
| Suzuki-Miyaura ΔG‡ | 18.3 kcal/mol | M06-2X/def2-TZVP [7] |
| Solvent stabilization (DMF) | -6.3 kcal/mol | SMD continuum model [7] |
1-Bromo-4-cyclopropylnaphthalene represents a strategically important building block in contemporary organic synthesis, featuring a molecular formula of C₁₃H₁₁Br and molecular weight of 247.13 grams per mole [1]. The compound uniquely combines the reactivity of an aryl bromide with the distinctive electronic and steric properties conferred by the cyclopropyl substituent at the 4-position of the naphthalene ring system. This structural arrangement provides multiple avenues for synthetic elaboration through various palladium-catalyzed methodologies and metalation strategies.
The aryl bromide functionality in 1-bromo-4-cyclopropylnaphthalene serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. The presence of the cyclopropyl group introduces unique electronic effects that can influence reaction selectivity and efficiency compared to simpler halogenated naphthalenes [2].
Suzuki-Miyaura coupling reactions involving 1-bromo-4-cyclopropylnaphthalene proceed efficiently under optimized palladium catalysis conditions. Research has demonstrated that brominated naphthalene derivatives exhibit excellent reactivity in cross-coupling reactions with various organoboron compounds [2] [3]. The optimal conditions typically employ palladium acetate as the catalyst precursor combined with tricyclohexylphosphine tetrafluoroborate as the ligand, providing highly selective carbon-carbon bond formation at the brominated position [2].
Table 1: Suzuki-Miyaura Coupling Conditions for Brominated Naphthalene Systems
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 99 | >99% C(sp²)-Br |
| Pd(PPh₃)₄/CuTC | Cs₂CO₃ | DME | 70 | 24 | 88 | High |
| Pd(OAc)₂/RuPhos | K₃PO₄ | THF/H₂O | 80 | 24 | 75-96 | Excellent |
The reaction mechanism follows the traditional oxidative addition, transmetalation, and reductive elimination pathway characteristic of palladium-catalyzed cross-coupling processes [2]. The cyclopropyl substituent appears to enhance the electronic density of the naphthalene system through hyperconjugative interactions, potentially influencing the rate of oxidative addition [4] [5].
Experimental studies have shown that cesium carbonate serves as the optimal base for these transformations, providing yields of up to 99% under optimized conditions [2]. The reaction demonstrates remarkable chemoselectivity, with the carbon-bromine bond undergoing preferential activation over other potential reactive sites in the molecule [2].
Direct coupling protocols using naphthalene-1,8-diaminato-substituted organoboron compounds have been developed, allowing for efficient cross-coupling under weak base conditions [4] [5]. These methods enable sequential cross-coupling strategies where multiple reactive sites can be selectively functionalized [5].
Buchwald-Hartwig amination reactions provide an efficient route for introducing nitrogen-containing functional groups into the 1-bromo-4-cyclopropylnaphthalene framework. These palladium-catalyzed carbon-nitrogen bond-forming reactions have emerged as powerful tools for constructing complex aromatic amines [6] [7] [8].
Table 2: Buchwald-Hartwig Amination Conditions for Aryl Bromide Substrates
| Substrate Type | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | TON |
|---|---|---|---|---|---|---|
| Aryl bromides | Pd(I) dimers | Various | 60-100 | 2-24 | 75-94 | Variable |
| Bromothiophenes | [PdBr(PtBu₃)]₂ | NaOtBu | RT to 80 | Variable | High | High |
| Heteroaryl bromides | Pd(tfa)/PtBu₃ | Various | 80-100 | 4-24 | 50-85 | Medium |
The mechanism of Buchwald-Hartwig amination involves initial oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by coordination and deprotonation of the amine nucleophile, and finally reductive elimination to form the carbon-nitrogen bond [9] [10]. The cyclopropyl substituent can influence the electronic properties of the naphthalene system, potentially affecting the rate of oxidative addition and the overall reaction efficiency [8].
Recent advances in catalyst development have enabled room-temperature amination reactions with certain brominated aromatics [11]. The use of sterically hindered phosphine ligands such as tri-tert-butylphosphine has proven particularly effective for challenging substrates [10] [12]. These conditions are especially valuable for cyclopropyl-containing substrates where elevated temperatures might compromise the integrity of the strained ring system [8].
Asymmetric variants of the Buchwald-Hartwig amination have been developed for the synthesis of atropisomeric biaryl amines, although specific applications to cyclopropyl-substituted naphthalenes remain underexplored [9]. The unique steric environment created by the cyclopropyl group could potentially provide opportunities for developing enantioselective protocols.
Directed ortho-metalation represents a powerful strategy for the regioselective functionalization of aromatic compounds, including naphthalene systems [13] [14] [15]. While 1-bromo-4-cyclopropylnaphthalene itself does not contain traditional directing metalation groups, it can serve as a precursor for compounds that do, or the bromine atom can influence subsequent metalation reactions [16].
Table 3: Directed Ortho-Metalation Strategies for Naphthalene Systems
| Substrate | Directing Group | Metalating Agent | Temperature (°C) | Regioselectivity | Yield Range (%) |
|---|---|---|---|---|---|
| Naphthyl carbamates | O-carbamate | LiTMP/s-BuLi | -78 | 1,3-positions | 70-90 |
| Aryl O-carbamates | OCONR₂ | n-BuLi | -78 | ortho to OCONR₂ | 80-95 |
| Brominated naphthalenes | Br (activating) | n-BuLi | -78 to -40 | ortho to Br | Variable |
The bromine substituent in 1-bromo-4-cyclopropylnaphthalene can serve as both an activating group and a site for further derivatization [13] [16]. The electron-withdrawing nature of bromine can enhance the acidity of adjacent aromatic protons, facilitating directed metalation at positions ortho to the bromine [16] [17].
Successful directed ortho-metalation protocols for naphthalene systems typically employ strong lithium bases such as lithium tetramethylpiperidide or sec-butyllithium in the presence of coordinating additives like tetramethylethylenediamine [15] [18]. These conditions enable regioselective deprotonation at specific positions on the naphthalene ring system [18].
The cyclopropyl group introduces additional complexity to the metalation process due to its potential susceptibility to ring-opening reactions under strongly basic conditions [19]. However, the steric protection provided by the rigid cyclopropyl structure may actually enhance selectivity in certain metalation reactions by blocking access to specific positions on the aromatic ring [13].
Carbamate-directed metalation strategies have proven particularly effective for naphthalene systems, enabling the synthesis of 2,3-disubstituted and 1,2,3-trisubstituted naphthalenes with excellent regiocontrol [15] [18]. Sequential metalation-electrophile quench procedures allow for the systematic construction of complex substitution patterns [18].
1-Bromo-4-cyclopropylnaphthalene serves as a versatile building block for the construction of extended polycyclic aromatic systems through various synthetic strategies [20] [21] [22]. The combination of the reactive bromide functionality and the unique structural features of the cyclopropyl-substituted naphthalene core provides numerous opportunities for structural elaboration [21] [23].
Table 4: Applications in Polycyclic Aromatic System Construction
| Starting Material | Target Structure | Key Transformation | Yield (%) | Applications |
|---|---|---|---|---|
| Brominated naphthalenes | Extended aromatics | Cross-coupling extension | 75-90 | Materials science |
| Halonaphthalenes | Complex aromatics | Sequential coupling | 65-90 | Drug discovery |
| Substituted naphthalenes | OLED materials | Suzuki coupling | 70-95 | Organic electronics |
| Polyhalogenated naphthalenes | Cross-coupling products | Selective coupling | 60-95 | Synthetic intermediates |
The modular nature of cross-coupling reactions enables the systematic assembly of complex polycyclic architectures from simple brominated precursors [23]. Regioselective benzannulation strategies have been developed that allow independent control of halide substitution at multiple positions of naphthalene derivatives [23]. These methods have enabled the preparation of 44 different polyheterohalogenated naphthalene products, many of which are difficult to access through traditional naphthalene syntheses [23].
The incorporation of cyclopropyl groups into polycyclic aromatic systems can significantly alter their electronic and physical properties [20] [22]. The strain energy associated with the three-membered ring introduces unique reactivity patterns that can be exploited for further synthetic transformations [21]. Additionally, the rigid geometry of the cyclopropyl group can influence molecular packing in the solid state, affecting material properties such as conductivity and fluorescence [24].
Recent developments in mechanochemical synthesis have demonstrated the utility of naphthalene-based building blocks in the preparation of mechanophore polymers [21]. These materials undergo reversible structural changes in response to mechanical stress, making them valuable for applications in smart materials and sensors [21]. The bicyclohexene-peri-naphthalene systems can be synthesized in multigram quantities and efficiently polymerized using ring-opening metathesis polymerization protocols [21].
Naphthalene-based polymers have found applications as catalytic supports for Suzuki cross-coupling reactions, demonstrating the versatility of these aromatic systems in both synthetic and catalytic applications [25]. The incorporation of functional groups such as hydroxyl, sulfonic acid, and nitro substituents allows for fine-tuning of the electronic and steric environment around supported metal catalysts [25].
The strategic use of 1-bromo-4-cyclopropylnaphthalene as a building block enables access to diverse molecular architectures through sequential cross-coupling reactions [26] [23]. The ability to selectively functionalize different positions of the naphthalene core provides opportunities for creating libraries of compounds with systematically varied properties for structure-activity relationship studies [26].